N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
Description
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1349716-53-5) is a piperidine-based compound with a 5-chloro-2-fluorobenzyl substituent. Its molecular formula is C₁₂H₁₈Cl₃FN₂, with a molecular weight of 315.6–315.64 g/mol and a purity ≥95% . The compound is synthesized as a dihydrochloride salt to enhance solubility and stability. Notably, it has been discontinued in 5g commercial quantities, limiting its availability for laboratory use .
The benzyl group substitution pattern (5-chloro, 2-fluoro) introduces distinct electronic and steric properties, which may influence its biological activity, particularly in ion channel modulation (e.g., Kv1.5), as suggested by structural analogs .
Properties
IUPAC Name |
N-[(5-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-11-3-5-15-6-4-11;;/h1-2,7,11,15-16H,3-6,8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHJDBMZZITXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCC2=C(C=CC(=C2)Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is extensively used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights from Structural Variations
Methyl or methoxy substituents (e.g., DDO-02003, KPL010913) increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Salt Form: Dihydrochloride salts generally exhibit higher solubility in polar solvents compared to mono-hydrochloride derivatives (e.g., ) .
Biological Activity :
- While direct activity data for the target compound is unavailable, analogs like DDO-02003 and DDO-02006 suggest that arylmethylpiperidines are promising scaffolds for ion channel modulation .
Biological Activity
N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and research findings.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting these kinases, the compound can block cell cycle progression and induce apoptosis in cancer cells.
- Receptor Binding : It is also involved in receptor binding studies, where it modulates the activity of specific receptors that play roles in various cellular pathways.
This compound exhibits several important biochemical properties:
- Stability : The compound remains stable under standard laboratory conditions, although its biological activity may diminish over time due to degradation.
- Metabolic Pathways : It interacts with cytochrome P450 enzymes, which are crucial for its metabolism and clearance from the body.
Cellular Effects
The compound influences various cellular processes:
- Cell Proliferation : Studies indicate that at lower doses, it effectively inhibits tumor growth and reduces cell proliferation in vitro and in vivo. For instance, it has demonstrated notable antitumor effects in animal models .
- Gene Expression Modulation : It induces the expression of hypoxia-inducible factor 1 (HIF-1α) and its downstream target genes involved in cell cycle regulation and apoptosis.
Case Studies
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to have a higher cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .
- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound significantly inhibits α-glucosidase and cholinesterase enzymes, which are relevant targets for diabetes management and neurodegenerative diseases respectively. Kinetic studies revealed a competitive mode of inhibition against α-glucosidase, indicating its potential as an antidiabetic agent .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| CDK Inhibition | Yes | Yes |
| Anticancer Activity | High efficacy against various cancer types | Varies |
| Enzyme Inhibition (α-glucosidase) | Competitive inhibition | Varies |
| Gene Expression Modulation | Induces HIF-1α expression | Depends on structure |
Q & A
Q. What are the established synthetic routes for N-(5-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution between 5-chloro-2-fluorobenzyl chloride and piperidin-4-amine under basic conditions, followed by dihydrochloride salt formation using HCl gas or aqueous HCl . Purity optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Maintaining 0–5°C during benzylation minimizes side reactions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .
Q. How does the dihydrochloride salt form influence the compound’s solubility and stability?
The dihydrochloride form improves aqueous solubility due to ionic interactions, facilitating biological assays. Stability is enhanced by:
Q. What analytical techniques are critical for characterizing structural integrity?
Key methods include:
Q. What biological targets are hypothesized based on structural analogs?
Structural analogs (e.g., N-(4-fluorophenyl)piperidin-4-amine) suggest activity at:
- GPCRs : Dopamine D2/D3 receptors due to piperidine’s amine scaffold .
- Enzymes : Monoamine oxidases (MAOs) via hydrophobic benzyl interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data on receptor binding affinity across studies?
Contradictions often arise from assay conditions. Mitigation strategies:
- Standardized assays : Use radioligand binding assays (e.g., ³H-spiperone for D2 receptors) with uniform buffer ionic strength .
- Control for salt effects : Compare free base and dihydrochloride forms to isolate pH/solubility impacts .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies .
Q. What strategies optimize enantiomeric purity during synthesis?
Chiral resolution methods include:
Q. How can stability under varying pH and temperature be systematically assessed?
Design accelerated stability studies:
- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 48 hours, monitoring degradation via HPLC .
- Thermal stress : Expose to 40–60°C for 1–4 weeks, analyzing by TGA/DSC for decomposition thresholds .
Q. What computational tools predict metabolite profiles and toxicity?
Use in silico platforms:
- ADMET predictors : Schrödinger’s QikProp estimates metabolic sites (e.g., N-demethylation) .
- Docking simulations : AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
Data Contradiction Analysis
Q. How to interpret conflicting results in cytotoxicity assays?
Discrepancies may stem from cell line variability or assay endpoints. Best practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
